molecular formula C18H17ClN4O5S B10903312 6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10903312
M. Wt: 436.9 g/mol
InChI Key: PCUGRWYXNUQSFH-UHFFFAOYSA-N
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Description

6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring, a carboxylic acid group, and a sulfamoyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the carboxylic acid group, and the attachment of the sulfamoyl-substituted phenyl group. Common synthetic routes may involve:

    Cyclohexene Ring Formation: This can be achieved through Diels-Alder reactions or other cyclization methods.

    Carboxylic Acid Introduction: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of Sulfamoyl-Substituted Phenyl Group: This can be done through nucleophilic substitution reactions, where the sulfamoyl group is introduced using reagents like sulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sulfamoyl chloride, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols.

Scientific Research Applications

6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
  • 4-[(6-Chloropyridazin-3-yl)oxy]aniline
  • 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid

Uniqueness

6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a cyclohexene ring, a carboxylic acid group, and a sulfamoyl-substituted phenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C18H17ClN4O5S

Molecular Weight

436.9 g/mol

IUPAC Name

6-[[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H17ClN4O5S/c19-15-9-10-16(22-21-15)23-29(27,28)12-7-5-11(6-8-12)20-17(24)13-3-1-2-4-14(13)18(25)26/h1-2,5-10,13-14H,3-4H2,(H,20,24)(H,22,23)(H,25,26)

InChI Key

PCUGRWYXNUQSFH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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